N-(2-Mercaptobenzoyl)-L-leucine

Description

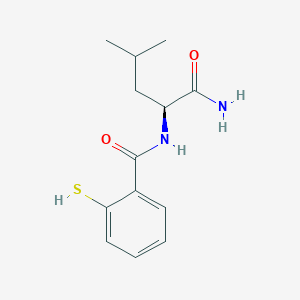

N-(2-Mercaptobenzoyl)-L-leucine is a modified amino acid derivative where a 2-mercaptobenzoyl group (a benzene ring with a sulfhydryl (-SH) substituent at the 2-position) is attached to the α-amino group of L-leucine.

Properties

CAS No. |

824938-52-5 |

|---|---|

Molecular Formula |

C13H18N2O2S |

Molecular Weight |

266.36 g/mol |

IUPAC Name |

N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-sulfanylbenzamide |

InChI |

InChI=1S/C13H18N2O2S/c1-8(2)7-10(12(14)16)15-13(17)9-5-3-4-6-11(9)18/h3-6,8,10,18H,7H2,1-2H3,(H2,14,16)(H,15,17)/t10-/m0/s1 |

InChI Key |

OOAHVPGYSPSYLR-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1S |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercaptobenzoyl)-L-leucine typically involves the condensation of 2-mercaptobenzoyl chloride with L-leucine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptobenzoyl)-L-leucine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiol-containing compounds.

Substitution: Thioethers or thioesters.

Scientific Research Applications

N-(2-Mercaptobenzoyl)-L-leucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Mercaptobenzoyl)-L-leucine involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This compound can inhibit enzymes by binding to their active sites and blocking substrate access. The pathways involved include the disruption of disulfide bonds and the formation of stable thioether linkages .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Their Effects

The biological and chemical properties of acylated leucine derivatives are heavily influenced by the substituents on the aromatic or acyl group. Below is a comparative analysis based on evidence from structurally related compounds:

Table 1: Key Properties of N-Acylated Leucine Derivatives

Physicochemical Properties

- Lipophilicity (logP) : Substituents significantly alter logP. Chloro and naphthoyl groups increase logP (~3.10–3.50), enhancing membrane permeability, while methoxy groups reduce logP (~1.98) by improving water solubility . The mercapto group is predicted to increase logP but may also introduce polarity due to sulfur’s electronegativity.

- Solubility and Stability : Methoxy and carbomethoxy groups improve aqueous solubility compared to unsubstituted benzoyl derivatives . The thiol group in this compound may reduce stability due to oxidation susceptibility, requiring formulation adjustments.

Transport and Uptake Mechanisms

Modifications like acetylation or benzoylation can shift transport pathways. For example, N-acetyl-L-leucine is transported via organic anion transporters instead of the L-amino acid transporter (LAT) used by unmodified leucine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.